molecular formula C16H20N2O5 B5723082 (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate

Cat. No.: B5723082
M. Wt: 320.34 g/mol
InChI Key: ITUQVSRBNFNAOJ-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate is a chemical compound that belongs to the class of nitroxides. It is characterized by the presence of a piperidine ring substituted with four methyl groups and a nitrobenzoate ester group. This compound is known for its stability and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate typically involves the oxidation of triacetonamine with an aqueous solution of hydrogen peroxide in the presence of sodium tungstate at room temperature . This method yields the desired compound in good quantities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as sublimation, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxoammonium ions.

    Reduction: It can be reduced to hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate involves its ability to act as a stable free radical. It can capture other radicals, thereby preventing radical-induced damage. This compound can also undergo redox cycling, where it alternates between its oxidized and reduced forms, facilitating various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar in structure but lacks the nitrobenzoate ester group.

    4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Contains an acetamido group instead of a nitrobenzoate ester.

Uniqueness

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate is unique due to its nitrobenzoate ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-15(2)9-13(19)10-16(3,4)18(15)23-14(20)11-5-7-12(8-6-11)17(21)22/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUQVSRBNFNAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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